(5R)-Dinoprost tromethamine

描述

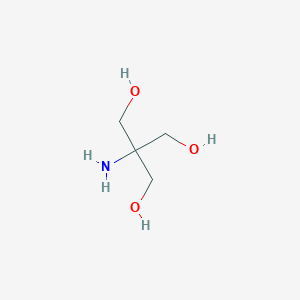

Tris is a primary amino compound that is tert-butylamine in which one hydrogen attached to each methyl group is replaced by a hydroxy group. A compound widely used as a biological buffer substance in the pH range 7--9; pKa = 8.3 at 20 ℃; pKa = 7.82 at 37 ℃. It has a role as a buffer. It is a triol and a primary amino compound. It is a conjugate base of a member of Htris.

An organic amine proton acceptor. It is used in the synthesis of surface-active agents and pharmaceuticals; as an emulsifying agent for cosmetic creams and lotions, mineral oil and paraffin wax emulsions, as a biological buffer, and used as an alkalizer. (From Merck, 11th ed; Martindale, The Extra Pharmacopoeia, 30th ed, p1424)

Structure

3D Structure

属性

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENZDBCJOHFCAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023723 | |

| Record name | Tromethamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS] | |

| Record name | Tromethamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18432 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

219-220 °C at 10 mm Hg | |

| Record name | TROMETHAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride, In water, 5.50X10+5 mg/L at 25 °C | |

| Record name | TROMETHAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000022 [mmHg] | |

| Record name | Tromethamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18432 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystalline mass, WHITE, CRYSTALLINE POWDER | |

CAS No. |

77-86-1 | |

| Record name | Tris(hydroxymethyl)aminomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tromethamine [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tromethamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03754 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trometamol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trometamol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tromethamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trometamol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROMETHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/023C2WHX2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TROMETHAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tromethamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171-172 °C | |

| Record name | TROMETHAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (5R)-Dinoprost Tromethamine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: (5R)-Dinoprost tromethamine, a synthetic analogue of the endogenous prostaglandin (B15479496) F2α (PGF2α), is a potent pharmacological agent whose actions are mediated through the high-affinity activation of the prostaglandin F2α receptor (FP receptor). The FP receptor is a canonical member of the G-protein coupled receptor (GPCR) superfamily. The binding of Dinoprost tromethamine primarily initiates a signaling cascade through the Gαq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), subsequent generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and a rapid increase in intracellular calcium concentrations ([Ca²⁺]i). This calcium mobilization is the pivotal event driving the compound's main physiological effects: potent smooth muscle contraction, particularly in the myometrium, and luteolysis, the regression of the corpus luteum. This guide provides a detailed examination of this mechanism, supported by quantitative pharmacological data and key experimental protocols.

Core Mechanism of Action

Receptor Binding and Activation

Dinoprost tromethamine functions as a selective agonist for the prostaglandin F2α receptor (FP receptor), a 7-transmembrane GPCR encoded by the PTGFR gene.[1] Its mechanism is rooted in its ability to mimic the natural ligand, PGF2α, binding to and stabilizing an active conformation of the receptor.[2][3] The FP receptor is expressed in various tissues, including the uterine myometrium, corpus luteum, and ciliary muscle, which accounts for its range of physiological effects.[1][3]

G-Protein Coupling

Upon agonist binding, the activated FP receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), primarily engaging the Gαq/11 family of heterotrimeric G-proteins.[4][5][6] This interaction catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer. The GTP-bound Gαq subunit is the primary effector for the downstream signaling cascade.[7][8] Studies have also suggested that the FP receptor can promiscuously couple to the Gα12/13 family, which can mediate distinct cellular responses.[7]

Intracellular Signaling Cascade

The activated Gαq subunit directly stimulates the membrane-bound enzyme Phospholipase C-beta (PLCβ).[6][9] PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9]

-

IP₃ and Calcium Mobilization: IP₃, being water-soluble, diffuses through the cytoplasm and binds to IP₃ receptors, which are ligand-gated Ca²⁺ channels on the membrane of the endoplasmic reticulum (ER). This binding triggers the rapid release of stored Ca²⁺ from the ER into the cytosol, causing a sharp increase in intracellular calcium concentration ([Ca²⁺]i).[10][11] This rise in [Ca²⁺]i is a critical event that leads to the activation of calcium-dependent proteins, such as calmodulin and protein kinase C (PKC), ultimately resulting in smooth muscle contraction.[10]

-

DAG and Protein Kinase C: DAG remains in the plasma membrane where it, along with the increased [Ca²⁺]i, activates members of the Protein Kinase C (PKC) family. Activated PKC can then phosphorylate a variety of intracellular proteins, modulating other signaling pathways and contributing to the sustained cellular response.

This entire cascade, from receptor binding to calcium release, is the fundamental mechanism responsible for the physiological actions of Dinoprost tromethamine, including uterine contractions and luteolysis.[3][12]

Quantitative Pharmacology

The interaction of Dinoprost (PGF2α) with the FP receptor has been quantified through various in vitro assays. The following tables summarize key binding affinity and functional potency data.

Table 1: Receptor Binding Affinity Data for PGF2α

This table presents equilibrium dissociation constants (Kd) and inhibitor constants (Ki) for PGF2α and related analogues at the FP receptor. Lower values indicate higher binding affinity.

| Ligand | Preparation | Assay Type | Value (nM) | Reference |

| [³H]PGF2α | Bovine Corpus Luteum Membranes | Saturation Binding | 1.6 (High Affinity Site) | [13] |

| [³H]PGF2α | Bovine Corpus Luteum Membranes | Saturation Binding | 24 (Low Affinity Site) | [13] |

| PGF2α | Transfected CHO Cells | Scatchard Analysis | 25.2 | [4] |

| Travoprost acid | Recombinant FP Receptor | Competition Binding | Ki = 35 | [14] |

| Latanoprost acid | Recombinant FP Receptor | Competition Binding | Ki = 98 | [14] |

| Bimatoprost acid | Recombinant FP Receptor | Competition Binding | Ki = 83 | [14] |

Table 2: Functional Potency Data for PGF2α

This table outlines the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) required to elicit a functional response following FP receptor activation. Lower values indicate higher potency.

| Ligand | Response Measured | Cell/Tissue Type | Value (nM) | Reference |

| PGF2α | Inositol Phosphate Generation | Transfected HEK 293 Cells | EC₅₀ = 10 | [15] |

| PGF2α | Inhibition of LH-stimulated cAMP | Rat Luteal Cells | IC₅₀ = 2 - 4 | [12] |

| Travoprost acid | Phosphoinositide Turnover | Human Ciliary Muscle Cells | EC₅₀ = 1.4 | [14] |

| Travoprost acid | Phosphoinositide Turnover | Human Trabecular Meshwork Cells | EC₅₀ = 3.6 | [14] |

Key Experimental Methodologies

The characterization of the this compound mechanism of action relies on specific and robust experimental assays. Detailed protocols for two foundational experiments are provided below.

Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of an unlabeled compound (e.g., Dinoprost) for the FP receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a test compound for the FP receptor.

Materials:

-

Receptor Source: Cell membranes prepared from tissues endogenously expressing the FP receptor (e.g., bovine corpus luteum) or from cell lines stably expressing the recombinant FP receptor (e.g., HEK293-FP).[4][13]

-

Radioligand: A high-affinity FP receptor ligand labeled with a radioisotope, typically [³H]PGF2α.

-

Test Compound: Unlabeled this compound.

-

Assay Buffer: e.g., Tris-HCl buffer with MgCl₂ and EDTA.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.[16]

-

Scintillation Counter: To quantify radioactivity.

Protocol:

-

Preparation: Prepare serial dilutions of the unlabeled Dinoprost tromethamine.

-

Incubation: In a 96-well plate, incubate a fixed concentration of the receptor membrane preparation with a fixed concentration of [³H]PGF2α (typically at or below its Kd) and varying concentrations of the unlabeled Dinoprost.[17]

-

Total and Nonspecific Binding: Include control wells for total binding (membranes + radioligand, no competitor) and nonspecific binding (membranes + radioligand + a saturating concentration of unlabeled PGF2α).[17]

-

Equilibrium: Incubate the plate at a controlled temperature (e.g., 22°C) for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.[16]

-

Quantification: Place the filters into scintillation vials with scintillation fluid and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Nonspecific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the competitor (Dinoprost).

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of Dinoprost that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

-

Intracellular Calcium Mobilization Assay

This functional assay directly measures the primary downstream consequence of FP receptor activation by Dinoprost—the release of intracellular calcium.

Objective: To measure the dose-dependent increase in [Ca²⁺]i in response to FP receptor agonism by Dinoprost.

Materials:

-

Cells: A suitable cell line (e.g., HEK293, CHO) stably expressing the FP receptor, or primary cells like human myometrial cells.[4][18]

-

Calcium Indicator Dye: A cell-permeant fluorescent calcium indicator such as Fura-2 AM or Fluo-8 AM.[11][19]

-

Assay Buffer: HEPES-buffered saline or Tyrode's buffer, with and without extracellular calcium.[11][20]

-

Fluorescence Plate Reader: A microplate reader equipped with injectors and capable of kinetic fluorescence measurements at the appropriate excitation/emission wavelengths.[11]

-

Test Compound: Unlabeled this compound.

Protocol:

-

Cell Plating: Seed the FP receptor-expressing cells into a clear-bottom, black-walled 96-well plate and culture overnight to allow for adherence.[11]

-

Dye Loading: Wash the cells with assay buffer. Load the cells with the calcium indicator dye (e.g., Fura-2 AM) in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C. The AM ester group allows the dye to cross the cell membrane.

-

De-esterification: Wash the cells gently with assay buffer to remove excess extracellular dye. Incubate for an additional period (e.g., 30 minutes) at room temperature to allow intracellular esterases to cleave the AM group, trapping the active, calcium-sensitive form of the dye inside the cells.[11]

-

Measurement:

-

Place the plate into the fluorescence plate reader.

-

Set the instrument to record fluorescence intensity kinetically (e.g., one reading per second). For ratiometric dyes like Fura-2, alternate excitation between ~340 nm (calcium-bound) and ~380 nm (calcium-free), with emission measured at ~510 nm.[11]

-

Establish a stable baseline fluorescence reading for several seconds.

-

Using the instrument's injectors, add varying concentrations of Dinoprost tromethamine to the wells.

-

Continue recording the fluorescence signal for several minutes to capture the full transient increase in [Ca²⁺]i.

-

-

Data Analysis:

-

For ratiometric dyes, calculate the ratio of fluorescence intensities (e.g., F340/F380) for each time point.[11]

-

Normalize the data to the baseline reading before agonist addition.

-

Determine the peak response for each concentration of Dinoprost.

-

Plot the peak response against the log concentration of Dinoprost and fit the data to a dose-response curve to determine the EC₅₀.

-

Caption: Workflow for a cell-based intracellular calcium mobilization assay.

Signaling Pathway Visualization

The following diagram illustrates the primary signaling pathway activated by this compound.

Caption: Dinoprost activates the FP receptor, leading to a Gαq-mediated signaling cascade.

Conclusion

The mechanism of action of this compound is a well-defined process centered on the activation of the Gαq-coupled FP receptor. This interaction initiates a robust and rapid intracellular signaling cascade that culminates in the mobilization of intracellular calcium. The resulting physiological outcomes, primarily smooth muscle contraction and luteolysis, are direct consequences of this Ca²⁺-dependent pathway. A thorough understanding of this mechanism, supported by quantitative pharmacological data and validated through specific in vitro assays, is essential for its continued application and for the development of novel therapeutics targeting the prostanoid receptor family.

References

- 1. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Prostaglandin F2 alpha receptor is coupled to Gq in cDNA-transfected Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin F2α and angiotensin II type 1 receptors exhibit differential cognate G protein coupling regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Intracellular mechanisms underlying prostaglandin F2alpha-stimulated phasic myometrial contractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitory characteristics of prostaglandin F2 alpha in the rat luteal cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Functional characterization of the ocular prostaglandin f2alpha (PGF2alpha) receptor. Activation by the isoprostane, 12-iso-PGF2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Regulation of intracellular free calcium in human myometrial cells by prostaglandin F2 alpha: comparison with oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biophysics-reports.org [biophysics-reports.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (5R)-Dinoprost Tromethamine

Abstract

This compound, a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent and selective agonist for the prostaglandin F (FP) receptor.[1][2][3] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, key signaling pathways, quantitative pharmacological data, and detailed experimental protocols relevant to its study. The information presented is intended to support researchers, scientists, and drug development professionals in their investigation and application of this compound.

Introduction

Prostaglandin F2α is a bioactive lipid derived from arachidonic acid through the cyclooxygenase (COX) pathway.[4] It plays a crucial role in a variety of physiological and pathological processes, including smooth muscle contraction, luteolysis, and inflammation.[5] this compound, as a stable and potent synthetic mimic of PGF2α, offers a valuable tool for both therapeutic applications and basic research into prostanoid signaling.[1][6] Its primary clinical utilities are in obstetrics and gynecology for the induction of labor and termination of pregnancy, as well as in veterinary medicine for reproductive cycle management.[7]

Physicochemical Properties

This compound is the tromethamine salt of dinoprost (B1670695). The tromethamine salt enhances the solubility and stability of the active dinoprost molecule. It typically presents as a white to off-white, very hygroscopic, crystalline powder.

Chemical Structure:

-

Dinoprost: C20H34O5

-

Tromethamine: C4H11NO3

-

Dinoprost Tromethamine: C24H45NO8

Mechanism of Action

This compound exerts its biological effects by acting as a selective agonist at the prostaglandin F receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily.[2][3] The FP receptor is primarily coupled to the Gq alpha subunit (Gαq).[8][9][10]

Signaling Pathway

Upon binding of this compound to the FP receptor, a conformational change is induced, leading to the activation of the heterotrimeric G-protein Gq. The activated Gαq subunit, with GTP bound, dissociates from the βγ subunits and stimulates phospholipase C (PLC).[10][11] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[11] The resulting increase in cytosolic Ca2+ concentration is a critical event that mediates many of the physiological effects of PGF2α, including smooth muscle contraction. DAG, in concert with the elevated Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, contributing to the cellular response.[10]

In some cell types, PGF2α signaling via the FP receptor has been shown to transactivate the epidermal growth factor receptor (EGFR) and activate the mitogen-activated protein kinase (MAPK) signaling pathway, thereby influencing cell proliferation.[4]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound and related compounds.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Cell Line/Tissue | Kd (nM) | Reference |

| Prostaglandin F2α | FP Receptor | Transfected CHO cells | 25.2 | [8][9] |

| Travoprost acid | FP Receptor | - | 35 ± 5 (Ki) | [12] |

Table 2: Functional Potency

| Compound | Assay | Cell Line | EC50 (nM) | Reference |

| Prostaglandin F2α | Calcium flux | 1321N1 cells | 11.5 | [13] |

| Travoprost acid | Phosphoinositide turnover | Human ciliary muscle cells | 1.4 | [12] |

| Latanoprost acid | Phosphoinositide turnover | Human ciliary muscle cells | 32-124 | [12] |

Table 3: Pharmacokinetic Parameters (related compounds)

| Compound | Administration | Tmax | Half-life | Reference |

| Carboprost | Intramuscular | 20 minutes | - | [14] |

| Carboprost | Intra-amniotic | - | 31-37 hours | [14] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the study of this compound.

In Vitro Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FP receptor activation.

Methodology:

-

Cell Culture: Culture cells stably or transiently expressing the human FP receptor (e.g., HEK293T or CHO cells) in appropriate media.

-

Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates at a suitable density and incubate overnight to allow for attachment.[15]

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an anion transport inhibitor like probenecid (B1678239) to prevent dye leakage.[15][16]

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate for approximately 45-60 minutes at 37°C in the dark.[15][17]

-

-

Washing: Gently wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.[17]

-

Compound Addition and Measurement:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Use a fluorescence plate reader with an integrated liquid handler (e.g., FlexStation or FLIPR) to establish a baseline fluorescence reading for each well.[11][16]

-

Inject the compound dilutions into the wells and immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at ~490 nm and emission at ~525 nm for Fluo-4) for 90-120 seconds to capture the peak response.[13][18]

-

-

Data Analysis:

-

The change in fluorescence is typically expressed as the ratio of the peak fluorescence to the baseline fluorescence (F/F₀) or as Relative Fluorescence Units (RFU).

-

Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Radioligand Binding Assay

This assay determines the binding affinity of this compound to the FP receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the FP receptor.

-

Assay Setup:

-

In a multi-well filter plate, combine the cell membranes, a radiolabeled ligand for the FP receptor (e.g., [³H]-PGF2α), and varying concentrations of unlabeled this compound (the competitor).[13][19]

-

Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled agonist).

-

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. The filter membrane will retain the cell membranes with the bound radioligand.[19]

-

Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification:

-

Dry the filter plate and add a scintillation cocktail to each well.[19]

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the competitor.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ value, which can then be used to calculate the inhibitory constant (Ki).

-

High-Performance Liquid Chromatography (HPLC) for Quantification

This method can be adapted for the quantification of this compound in various matrices. The following is based on a method for the related compound, Carboprost Tromethamine.[20]

Methodology:

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 100 mm, 3.5 µm).[20]

-

Mobile Phase: A mixture of an appropriate buffer (e.g., acetate (B1210297) buffer pH 3.7) and an organic solvent (e.g., methanol) in a suitable ratio (e.g., 30:70 v/v).[20] The mobile phase should be filtered and degassed.

-

Detection: UV detection at an appropriate wavelength (e.g., 200 nm).[20]

-

Temperature: Ambient.

-

-

Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound reference standard of a known concentration in the mobile phase or a suitable solvent. Prepare working standards by serial dilution.[20][21]

-

Sample Solution: Prepare the sample by dissolving or extracting it in the mobile phase or a suitable solvent to a concentration within the range of the standard curve.

-

-

Analysis:

-

Inject equal volumes of the standard and sample solutions into the HPLC system.

-

Record the chromatograms and determine the peak areas.

-

-

Quantification:

-

Generate a standard curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.

-

Conclusion

This compound is a well-characterized and potent agonist of the FP receptor. Its mechanism of action through the Gq-PLC-IP3-Ca²⁺ signaling pathway is fundamental to its physiological effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the pharmacology and therapeutic potential of this important compound. Careful consideration of the methodologies and adherence to rigorous experimental design will ensure the generation of high-quality, reproducible data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleck.co.jp [selleck.co.jp]

- 7. DailyMed - LUTALYSE STERILE- dinoprost tromethamine injection, solution [dailymed.nlm.nih.gov]

- 8. Prostaglandin F2 alpha receptor is coupled to Gq in cDNA-transfected Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandin F2 alpha receptor is coupled to Gq in cDNA-transfected Chinese hamster ovary cells. | Semantic Scholar [semanticscholar.org]

- 10. G alpha (q) signalling events | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. Pharmacokinetics of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bu.edu [bu.edu]

- 18. benchchem.com [benchchem.com]

- 19. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 20. jgtps.com [jgtps.com]

- 21. Dinoprost Tromethamine [drugfuture.com]

(5R)-Dinoprost tromethamine as a prostaglandin F2 alpha analogue

An In-depth Technical Guide to Dinoprost Tromethamine: A Prostaglandin (B15479496) F2α Analogue

Abstract

This technical guide provides a comprehensive overview of Dinoprost tromethamine, a synthetic analogue of the endogenous prostaglandin F2α (PGF2α). Targeted at researchers, scientists, and professionals in drug development, this document details the compound's molecular characteristics, mechanism of action, and pharmacological properties. It includes a thorough examination of the FP receptor signaling pathway, quantitative data on binding affinity and functional potency, and detailed protocols for key experimental assays. Visualizations of signaling pathways and experimental workflows are provided to facilitate understanding.

Introduction and Nomenclature

Dinoprost tromethamine is the pharmaceutically common salt form of Dinoprost, which is the synthetic equivalent of the naturally occurring prostaglandin F2α (PGF2α).[1][2] Prostaglandins are a group of bioactive lipid compounds that act as autocrine or paracrine mediators in a wide array of physiological and pathological processes. Dinoprost is a potent and selective agonist for the prostaglandin F receptor, commonly known as the FP receptor.[3]

It is important to clarify the stereochemistry. The systematic IUPAC name for Dinoprost (PGF2α) is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid.[2] The user's query for "(5R)-Dinoprost" likely refers to Prostaglandin F2β (PGF2β), a stereoisomer of PGF2α where the hydroxyl group at carbon 9 is in the beta (up) position, conferring an 'R' configuration at the C5 position of the cyclopentane (B165970) ring. PGF2α has an alpha (down) hydroxyl group at C9. This guide will focus on the well-characterized and clinically significant PGF2α, Dinoprost.

Dinoprost tromethamine is widely used in obstetrics and gynecology to induce labor, terminate pregnancy, and control postpartum hemorrhage due to its potent uterotonic (smooth muscle contracting) effects.[1] It also sees extensive use in veterinary medicine for reproductive cycle synchronization.[1]

Molecular and Pharmacological Characteristics

Dinoprost acts as a selective agonist at the FP receptor, initiating a cascade of intracellular events. Its tromethamine salt formulation is employed to enhance aqueous solubility for clinical administration.

Table 1: Molecular Profile of Dinoprost

| Property | Value | Reference |

| IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | [2] |

| Synonyms | Prostaglandin F2α (PGF2α), Prostin F2 alpha | [1][2] |

| Molecular Formula | C₂₀H₃₄O₅ | [2] |

| Molecular Weight | 354.48 g/mol | [2] |

| Primary Target | Prostaglandin F Receptor (FP Receptor) | [3] |

Table 2: Pharmacological Data for Dinoprost (PGF2α)

| Parameter | Value (nM) | Assay System | Assay Type | Reference |

| EC₅₀ | 15.0 | Human FP Receptor (in 1321N1 cells) | Calcium Flux | [4] |

| EC₅₀ | 24.5 | Swiss 3T3 Mouse Fibroblast Cells | Phosphoinositide Turnover | [1] |

| EC₅₀ | 30.9 ± 2.82 | A7r5 Rat Aortic Smooth Muscle Cells | Phosphoinositide Turnover | [5] |

| EC₅₀ | 11.2 | Human FP Receptor (in HEK293 cells) | Ca²⁺ Signaling | [6] |

| Kᵢ | 195 | Bovine Corpus Luteum Membranes | Radioligand Binding | [7] |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[8] Kᵢ (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor.

Mechanism of Action: The FP Receptor Signaling Pathway

Dinoprost exerts its effects by binding to the FP receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The FP receptor is primarily coupled to the Gq class of G-proteins.[4]

The activation sequence is as follows:

-

Ligand Binding: Dinoprost binds to the extracellular domain of the FP receptor, inducing a conformational change.

-

G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein.

-

PLC Activation: The Gαq-GTP subunit dissociates and activates the enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), causing the release of stored calcium (Ca²⁺) into the cytosol.

-

PKC Activation: DAG remains in the plasma membrane and, along with the increased cytosolic Ca²⁺, activates Protein Kinase C (PKC).

-

Cellular Response: The elevated intracellular Ca²⁺ and activated PKC lead to the phosphorylation of downstream target proteins, culminating in the final cellular response, such as smooth muscle contraction.

Experimental Protocols

Characterizing the interaction of compounds like Dinoprost with the FP receptor involves various in vitro assays. Below are detailed methodologies for two fundamental experiments.

Protocol: Radioligand Competition Binding Assay

This assay quantifies the affinity (Kᵢ) of a test compound (Dinoprost) by measuring its ability to compete with a radiolabeled ligand for binding to the FP receptor.

Materials:

-

Receptor Source: Cell membranes prepared from HEK293 cells stably expressing the human FP receptor.

-

Radioligand: [³H]-PGF2α (Tritiated PGF2α).

-

Test Compound: Dinoprost tromethamine.

-

Non-specific Binding Control: High concentration (e.g., 10 µM) of unlabeled PGF2α.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Filtration: GF/B glass fiber filters, pre-soaked in 0.3% polyethyleneimine (PEI).

-

Instrumentation: 96-well plate, filtration manifold, liquid scintillation counter, scintillation cocktail.

Methodology:

-

Plate Preparation: In a 96-well plate, add assay buffer to all wells.

-

Compound Dilution: Prepare a serial dilution of Dinoprost. Add aliquots to the appropriate wells ('Test Compound' wells).

-

Control Wells:

-

Total Binding: Add assay buffer only (no competitor).

-

Non-specific Binding (NSB): Add a high concentration of unlabeled PGF2α.

-

-

Radioligand Addition: Add [³H]-PGF2α to all wells at a final concentration near its Kₑ value.

-

Receptor Addition: Add the FP receptor-containing membranes to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 90-120 minutes to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration manifold. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (filtrate).

-

Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Detection: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

-

Plot the percentage of specific binding against the log concentration of Dinoprost.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (concentration of Dinoprost that inhibits 50% of specific binding).

-

Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Protocol: Calcium Mobilization Functional Assay

This assay determines the functional potency (EC₅₀) of an agonist by measuring the increase in intracellular calcium concentration following receptor activation.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human FP receptor.

-

Culture Medium: Standard cell culture medium (e.g., DMEM) with supplements.

-

Assay Plate: Black-walled, clear-bottom 96- or 384-well microplates.

-

Calcium-sensitive Dye: Fluo-4 AM or similar fluorescent calcium indicator.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compound: Dinoprost tromethamine.

-

Instrumentation: Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Methodology:

-

Cell Seeding: Seed the FP receptor-expressing cells into the black-walled microplates and culture overnight to allow for adherence.

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) in assay buffer. Probenecid (2.5 mM) is often included to prevent dye leakage from the cells.

-

Remove the culture medium from the cells and add the dye loading solution to each well.

-

Incubate the plate for 45-60 minutes at 37°C in the dark.

-

-

Compound Plate Preparation: In a separate plate, prepare a serial dilution of Dinoprost at a higher concentration (e.g., 5x final) in assay buffer.

-

Measurement:

-

Place both the cell plate and the compound plate into the fluorescence plate reader.

-

Set the instrument to monitor fluorescence (e.g., Excitation ~485 nm, Emission ~525 nm).

-

Establish a stable baseline fluorescence reading for each well for 15-20 seconds.

-

The instrument's liquid handler then adds the Dinoprost dilutions from the compound plate to the cell plate.

-

Continue to record the fluorescence signal for an additional 60-120 seconds to capture the peak response.

-

-

Data Analysis:

-

The change in fluorescence (Peak - Baseline) for each well represents the response.

-

Plot the response against the log concentration of Dinoprost.

-

Fit the data using a four-parameter logistic (sigmoidal dose-response) equation to determine the EC₅₀, the concentration of Dinoprost that elicits 50% of the maximal calcium response.

-

Conclusion

Dinoprost tromethamine is a well-characterized, potent, and selective agonist for the prostaglandin F2α (FP) receptor. Its mechanism of action is primarily mediated through the Gq-PLC-Ca²⁺ signaling pathway, leading to significant physiological effects, most notably the contraction of smooth muscle. The quantitative data on its binding affinity and functional potency, combined with established experimental protocols, provide a solid foundation for its use as a therapeutic agent and as a reference compound in pharmacological research and drug development. Understanding the technical details presented in this guide is crucial for scientists working to explore the therapeutic potential of FP receptor modulation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dinoprost | C20H34O5 | CID 5280363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Pharmacological characterization of an FP prostaglandin receptor on rat vascular smooth muscle cells (A7r5) coupled to phosphoinositide turnover and intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Replacement of the carboxylic acid group of prostaglandin F2α with a hydroxyl or methoxy substituent provides biologically unique compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [3H]AL-5848 ([3H]9beta-(+)-Fluprostenol). Carboxylic acid of travoprost (AL-6221), a novel FP prostaglandin to study the pharmacology and autoradiographic localization of the FP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EC50 - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to (5R)-Dinoprost Tromethamine and its Scientific Synonyms

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of (5R)-Dinoprost tromethamine, a widely utilized synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α). This document details its various synonyms used in scientific literature, its mechanism of action through specific signaling pathways, relevant experimental protocols, and key quantitative data.

Scientific Synonyms for this compound

This compound is identified by a variety of names in scientific and commercial contexts. A comprehensive understanding of these synonyms is crucial for effective literature review and research. The compound is officially registered under the CAS Number 38562-01-5 .

| Synonym Category | Synonym |

| Chemical Names | (5Z,9α,11α,13E,15S)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid – 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1)[1] |

| Dinoprost tromethamine[1][2][3][4][5][6][7][8] | |

| Dinoprost trometamol[1][4][6][8][9] | |

| Prostaglandin F2α tromethamine salt[2][9][10] | |

| PGF2α tromethamine[1][5] | |

| PGF2α-THAM[2] | |

| PGF2α tris salt[1][9] | |

| Commercial Names | Lutalyse®[1][2][5][9] |

| Prostin F2 Alpha®[2][5][6][8] | |

| Ensaprost®[2] | |

| Zinoprost®[6][8] |

Signaling Pathways

This compound exerts its biological effects primarily by acting as a potent agonist for the Prostaglandin F2α receptor (FP receptor), a member of the G protein-coupled receptor (GPCR) superfamily.[2][9][11][12] The activation of the FP receptor initiates a cascade of intracellular signaling events.

Primary Gq-PLC Signaling Pathway

The canonical signaling pathway activated by the FP receptor involves its coupling to the Gq class of heterotrimeric G proteins.[13] This initiates a well-defined signaling cascade:

-

Activation of Phospholipase C (PLC): The activated α-subunit of Gq stimulates the membrane-bound enzyme Phospholipase C.

-

Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid.

-

Generation of Second Messengers: This hydrolysis yields two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.

-

Activation of Protein Kinase C (PKC): The increased intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C, which then phosphorylates a variety of downstream target proteins, leading to cellular responses such as smooth muscle contraction.

References

- 1. Evaluation of a single Lutalyse injection protocol to reduce uterine infections and improve reproductive efficiency in postpartum dairy cows - OREGON STATE UNIVERSITY [portal.nifa.usda.gov]

- 2. drugs.com [drugs.com]

- 3. dev.channeledge.us [dev.channeledge.us]

- 4. Uses - Lutalyse 5 mg/ml Solution for Injection [noahcompendium.co.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 7. zoetisus.com [zoetisus.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 11. Optimization of the prostaglandin F2α receptor for structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Prostaglandin F2 alpha receptor is coupled to Gq in cDNA-transfected Chinese hamster ovary cells. | Semantic Scholar [semanticscholar.org]

The Discovery and Enduring Significance of Dinoprost Tromethamine: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoprost (B1670695) tromethamine, the tromethamine salt of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), represents a cornerstone in reproductive medicine and veterinary practice. Its discovery is intrinsically linked to the broader history of prostaglandin research, a field that has revolutionized our understanding of localized hormonal signaling. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of dinoprost tromethamine. It delves into the seminal synthetic strategies, presents key quantitative pharmacological data, and outlines detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering a deep insight into this pivotal therapeutic agent.

A Historical Perspective: From "Prostaglandin" to a Potent Therapeutic

The journey to the clinical use of dinoprost tromethamine is a multi-decade saga of scientific inquiry, beginning with the initial observations of the physiological effects of seminal fluid.

-

Early Observations (1930s): The story begins in the 1930s when American gynecologists Kurzrok and Lieb noted that human semen could induce both contraction and relaxation of the uterine muscle. Independently, Swedish physiologist Ulf von Euler identified a lipid-soluble acidic substance in seminal fluid that caused smooth muscle contraction and lowered blood pressure. Believing it originated from the prostate gland, he named this substance "prostaglandin".

-

Isolation and Structural Elucidation (1950s-1960s): For two decades, the exact nature of "prostaglandin" remained a mystery. In the 1950s, Sune K. Bergström, a Swedish biochemist, undertook the arduous task of isolating and purifying these compounds from sheep seminal vesicles. His pioneering work, utilizing advanced techniques for the time, revealed that "prostaglandin" was not a single substance but a family of related fatty acid derivatives. Bergström, along with his student Bengt I. Samuelsson, went on to elucidate the chemical structures of several prostaglandins (B1171923), including PGF2α, and discovered that they are synthesized from arachidonic acid.

-

The Dawn of Therapeutic Applications (1960s-1970s): The elucidation of the structure of PGF2α opened the door to understanding its physiological roles and therapeutic potential. In the late 1960s, Sultan Karim discovered that PGF2α could induce labor in pregnant women at term, confirming its potent uterotonic activity. This discovery was a major catalyst for the development of prostaglandins as clinical agents.

-

The Nobel Prize and a New Field of Research (1982): In recognition of their groundbreaking work on prostaglandins and related biologically active substances, Sune K. Bergström, Bengt I. Samuelsson, and British pharmacologist John R. Vane were jointly awarded the Nobel Prize in Physiology or Medicine in 1982. Their research laid the foundation for a new field of study focused on these powerful local hormones and their roles in health and disease.

The Chemical Blueprint: Synthesis of Dinoprost

The total synthesis of a complex, stereochemically rich molecule like PGF2α was a formidable challenge for organic chemists. The landmark achievement in this area was the stereocontrolled synthesis developed by E.J. Corey and his group in 1969, which remains a classic in the field of organic synthesis. The "Corey lactone" is a key intermediate in this synthetic route.

The tromethamine salt of dinoprost is then prepared by reacting the free acid with 2-amino-2-(hydroxymethyl)-1,3-propanediol (tromethamine).

Below is a generalized workflow for the synthesis of dinoprost, highlighting the key transformations from the Corey lactone.

(5R)-Dinoprost tromethamine chemical structure and properties

An In-Depth Technical Guide to (5R)-Dinoprost Tromethamine

Introduction

Dinoprost (B1670695) tromethamine is the tromethamine salt of dinoprost, a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α (PGF2α).[1][2] It is a potent pharmacological agent with significant applications in both human and veterinary medicine, primarily in reproductive health management.[3] As an agonist of the prostaglandin F (FP) receptor, it stimulates myometrial contractions, induces luteolysis (the regression of the corpus luteum), and facilitates cervical relaxation.[1][2][4] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical Structure and Identity

Dinoprost tromethamine is composed of the biologically active dinoprost (PGF2α) molecule and a tromethamine (also known as tris) salt moiety. The specific stereochemistry of dinoprost is crucial for its biological activity.[5][6]

-

IUPAC Name : 2-amino-2-(hydroxymethyl)propane-1,3-diol;(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid[7]

-

Synonyms : PGF2α Tromethamine, Dinoprost Trometamol, Lutalyse, Prostin F2 alpha[3][1][8]

-

Chemical Structure : The molecule consists of a cyclopentane (B165970) ring with two hydroxyl groups and two aliphatic side chains. The tromethamine salt improves the compound's stability and solubility.

Physicochemical and Pharmacological Properties

The physicochemical properties of dinoprost tromethamine are summarized in the table below. These characteristics are essential for its formulation, storage, and delivery.

| Property | Value | Source(s) |

| Molecular Weight | 475.62 g/mol | [1][7][8] |

| Appearance | White to off-white, very hygroscopic, crystalline powder | [5] |

| Melting Point | 100-101 °C | [2][8] |

| Solubility | Water: 1 mg/mL to 95 mg/mLEthanol: 50 mg/mL to 95 mg/mLDMSO: 95 mg/mL | [1][2][8] |

| Storage Temperature | -20°C | [2] |

| Stability | Aqueous solutions are stable for 30 days at 2-8°C. Avoid repeated freeze-thaw cycles. | [2][8] |

| Hydrogen Bond Donor Count | 8 | [7] |

| Hydrogen Bond Acceptor Count | 9 | [7] |

| Topological Polar Surface Area | 185 Ų | [7] |

| InChIKey | IYGXEHDCSOYNKY-RZHHZEQLSA-N | [2][8] |

Mechanism of Action and Signaling Pathway

Dinoprost tromethamine exerts its effects by mimicking endogenous PGF2α. It is a potent agonist for the Prostaglandin F Receptor (FP), a G-protein coupled receptor (GPCR).[9][10]

The binding of dinoprost to the FP receptor initiates a cascade of intracellular events. This activation leads to an increase in intracellular calcium levels, which in turn causes the contraction of smooth muscle cells, particularly in the myometrium (uterine muscle). This contractile effect is the basis for its use in inducing labor and managing postpartum hemorrhage.[9][4]

Furthermore, dinoprost plays a critical role in luteolysis.[3][2] It acts directly on the corpus luteum in the ovary to inhibit progesterone (B1679170) production and induce its regression.[3][2] This action lowers progesterone levels, which is essential for synchronizing estrus cycles in veterinary medicine and for therapeutic abortion.[3] In some biological systems, PGF2α and oxytocin (B344502) form a positive feedback loop to facilitate the degradation of the corpus luteum.[11]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Dinoprost tromethamine | 38562-01-5 [chemicalbook.com]

- 3. What is Dinoprost Tromethamine used for? [synapse.patsnap.com]

- 4. Dinoprost Tromethamine_Chemicalbook [m.chemicalbook.com]

- 5. Dinoprost tromethamine [sitem.herts.ac.uk]

- 6. Dinoprost [sitem.herts.ac.uk]

- 7. Dinoprost Tromethamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Dinoprost Tromethamine [chembk.com]

- 9. What is the mechanism of Dinoprost Tromethamine? [synapse.patsnap.com]

- 10. abmole.com [abmole.com]

- 11. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

Biological role of prostaglandin F2 alpha in luteolysis

An In-depth Technical Guide on the Biological Role of Prostaglandin (B15479496) F2 alpha in Luteolysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The corpus luteum (CL) is a transient endocrine gland essential for establishing and maintaining pregnancy in mammals through the secretion of progesterone (B1679170).[1][2] In the absence of pregnancy, the CL must regress to allow for the initiation of a new reproductive cycle. This process, termed luteolysis, involves a rapid decline in progesterone synthesis (functional luteolysis) followed by the structural involution and death of luteal cells (structural luteolysis).[1][2][3] In many species, the primary physiological trigger for luteolysis is Prostaglandin F2 alpha (PGF2α), a lipid autacoid synthesized by the uterus.[4][5][6] Understanding the intricate molecular mechanisms by which PGF2α orchestrates the demise of the corpus luteum is critical for developing new strategies in reproductive medicine and animal husbandry. This guide provides a detailed examination of the signaling pathways, cellular responses, and experimental methodologies related to PGF2α-induced luteolysis.

PGF2α Signaling Pathways in Luteal Cells

PGF2α initiates its luteolytic action by binding to the Prostaglandin F2α Receptor (FP), a G protein-coupled receptor (GPCR) located on the plasma membrane of luteal cells, predominantly the large luteal cells.[7] This binding event triggers a cascade of intracellular signaling events that ultimately suppress steroidogenesis and promote apoptosis.

Primary Signaling Cascade: Gq/PLC Pathway

The canonical signaling pathway activated by the PGF2α-FP receptor complex involves the Gq alpha subunit of a heterotrimeric G protein. This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9]

-

IP3 and Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), causing the release of stored calcium (Ca2+) into the cytosol. This sharp increase in intracellular Ca2+ is a pivotal event in PGF2α's action.

-

DAG and Protein Kinase C (PKC) Activation : DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC).[10][11] Activated PKC phosphorylates a wide array of downstream target proteins, mediating many of PGF2α's anti-steroidogenic and pro-apoptotic effects.[8][10] Studies have shown that activating PKC with phorbol (B1677699) esters mimics the inhibitory actions of PGF2α on progesterone production, and inhibiting PKC can abolish these effects.[10]

Downstream and Interacting Pathways

Beyond the primary PLC/PKC axis, PGF2α signaling integrates with other pathways to ensure the complete shutdown of luteal function.

-

MAPK/ERK Pathway : PGF2α has been shown to activate the Raf/MEK1/MAPK (ERK) signaling cascade in luteal cells.[8] This pathway can transduce signals from the cell surface to the nucleus, potentially regulating the transcription of genes involved in luteolysis.[8]

-

Endoplasmic Reticulum (ER) Stress : The significant release of calcium from the ER can lead to ER stress. This condition activates the unfolded protein response (UPR) and can be a potent trigger for apoptosis.[1][3]

-

Apoptotic Pathways : PGF2α engages both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-dependent) apoptotic pathways.[1][3][12] This involves the upregulation of Fas ligand (FasL), an increased Bax/Bcl-2 ratio, and the activation of initiator and executioner caspases.[7][13][14]

Caption: PGF2α signaling cascade in luteal cells.

Functional Luteolysis: Inhibition of Progesterone Synthesis

A primary and rapid effect of PGF2α is the shutdown of progesterone production. This occurs through multiple mechanisms targeting the steroidogenic pathway.

-

Inhibition of cAMP : PGF2α can inhibit gonadotropin-stimulated cyclic AMP (cAMP) accumulation, a key second messenger for luteinizing hormone (LH) action which promotes steroidogenesis.[10]

-

Disruption of Cholesterol Transport : The rate-limiting step in steroidogenesis is the transport of cholesterol to the inner mitochondrial membrane, a process facilitated by the Steroidogenic Acute Regulatory (StAR) protein.[15][16] PGF2α rapidly decreases the expression of StAR protein, effectively halting the substrate supply for progesterone synthesis.[15][17] This decrease in StAR protein can occur as early as 30 minutes to one hour after PGF2α administration and precedes a significant drop in StAR mRNA.[15][17]

-

Reduced Steroidogenic Enzyme Expression : While the immediate effect is on StAR protein, prolonged PGF2α action also leads to a reduction in the mRNA levels of key steroidogenic enzymes like P450 side-chain cleavage (P450scc).[15]

Structural Luteolysis: Induction of Apoptosis

Following the decline in function, PGF2α initiates structural regression of the CL by inducing apoptosis, or programmed cell death, in luteal cells.[3][12]

-

Activation of Caspases : PGF2α triggers the activation of apoptotic signaling cascades, leading to the activation of executioner caspases like Caspase-3.[7][14][18] Both the extrinsic pathway, signaled via death receptors like Fas, and the intrinsic pathway, involving the mitochondria, are implicated.[1]

-

Alteration of Bcl-2 Family Proteins : The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial for cell survival. PGF2α shifts this balance in favor of apoptosis, increasing the Bax/Bcl-2 ratio as early as 4 hours post-treatment.[7][14]

-

DNA Fragmentation : A hallmark of apoptosis is the fragmentation of nuclear DNA. Evidence of DNA oligonucleosome formation becomes discernible in luteal tissue approximately 18-24 hours after PGF2α administration.[7]

Quantitative Data on PGF2α-Induced Luteolysis

The following tables summarize quantitative findings from various studies, illustrating the potent effects of PGF2α on luteal cell function and viability.

Table 1: Effect of PGF2α on Luteal Cell Apoptosis

| Species | Cell Type | PGF2α Concentration | Exposure Time | Parameter Measured | Result | Reference |

| Goat | Luteal Cells | 1 µM | 24 h | Apoptotic Rate (Flow Cytometry) | Control: 4.76% ± 0.24%PGF2α: 15.62% ± 3.12% | [1][3] |

| Bovine | Corpus Luteum | In vivo injection | 18 h | In situ Apoptosis | Increased number of apoptotic cells observed | [7] |

| Rat | Corpus Luteum | In vivo injection | 24 h | DNA Fragmentation | Increased DNA oligonucleosome formation | [7] |

Table 2: Effect of PGF2α on Steroidogenesis and Related Gene Expression

| Species | Model | PGF2α Treatment | Time Point | Parameter Measured | Result | Reference |

| Rat | In vivo | Luteolytic Injection | 30 min | Ovarian StAR mRNA | Significant decrease (p<0.02) | [15] |

| Rat | In vivo | Luteolytic Injection | 4 h | Ovarian StAR mRNA (3.4kb) | 4-fold reduction (p<0.01) | [15] |

| Rat | In vivo | Luteolytic Injection | 4 h | Ovarian P450scc mRNA | ~70% reduction | [15] |

| Rat | Isolated CL | In vivo injection | 1 h | StAR Protein (30kDa & 37kDa) | Significantly lower than control | [17] |

| Bovine | In vivo | 25 mg (i.m.) | 2 h | Serum Progesterone | Significant decrease (p<0.01) | [19] |

| Bovine | In vivo | 25 mg (i.m.) | 4 h | Luteal Tissue Progesterone | ~50% decrease (p<0.05) | [19] |

Experimental Protocols

Reproducing and building upon research in luteolysis requires robust and standardized methodologies. Below are detailed protocols for key experiments cited in the study of PGF2α's role.

Protocol 1: In Vitro Luteal Cell Culture and PGF2α Treatment

This protocol describes the isolation and culture of luteal cells for studying the direct effects of PGF2α.

-

Corpus Luteum Collection : Aseptically collect ovaries containing a mid-luteal phase CL from the target species (e.g., bovine, porcine) at a local abattoir.[20] Transport ovaries on ice in a saline solution containing antibiotics.

-

CL Dissection : Excise the CL from the ovarian stroma. Remove any connective tissue and wash with sterile phosphate-buffered saline (PBS).

-

Cell Dissociation : Mince the luteal tissue into small fragments (1-2 mm³). Digest the tissue in a solution of DMEM/F-12 medium containing collagenase (e.g., 0.2% w/v) and DNase I (e.g., 0.02% w/v) for 60-90 minutes at 37°C with gentle agitation.

-

Cell Filtration and Purification : Filter the cell suspension through a series of nylon meshes (e.g., 100 µm then 40 µm) to remove undigested tissue. Centrifuge the filtrate, discard the supernatant, and resuspend the cell pellet in fresh medium.

-

Cell Plating : Count viable cells using a hemocytometer and trypan blue exclusion. Plate cells in culture dishes at a desired density (e.g., 2 x 10⁵ cells/well in a 24-well plate) in culture medium (e.g., DMEM/F-12 supplemented with 10% fetal bovine serum, antibiotics).

-

PGF2α Treatment : After allowing cells to adhere and stabilize (typically 24-48 hours), replace the medium with serum-free or low-serum medium containing the desired concentrations of PGF2α (e.g., 0.01-1.0 µM).[12] Include vehicle-only wells as a control.

-

Endpoint Analysis : After the desired incubation period (e.g., 24 hours), collect the culture medium for hormone assays (e.g., progesterone RIA/ELISA) and lyse the cells for protein (Western Blot) or RNA (RT-qPCR) analysis, or prepare them for apoptosis assays.

Caption: Workflow for in vitro luteolysis studies.

Protocol 2: Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment.

-

Cell Collection : Following PGF2α treatment (as in Protocol 1), collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant.

-

Washing : Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining : Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Incubation : Add Annexin V-FITC (fluorescein isothiocyanate) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol. Incubate the cells for 15 minutes at room temperature in the dark.[3]

-

Analysis : Analyze the stained cells by flow cytometry within one hour. Use appropriate controls (unstained, Annexin V-only, PI-only) to set compensation and gates.

-

Data Interpretation :

-

Viable cells : Annexin V-negative and PI-negative.

-

Early apoptotic cells : Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

-

Necrotic cells : Annexin V-negative and PI-positive.

-

Logical Progression of Luteolytic Events

PGF2α-induced luteolysis is a temporally orchestrated process. It begins with a rapid functional decline and culminates in structural demolition.

Caption: Temporal sequence of events in PGF2α-induced luteolysis.

Conclusion and Implications for Drug Development

Prostaglandin F2α is the principal initiator of luteolysis in many non-primate mammals, acting through a well-defined signaling cascade that leads to the inhibition of progesterone synthesis and the induction of apoptosis. The binding of PGF2α to its receptor triggers the PLC-IP3/DAG pathway, resulting in increased intracellular calcium and PKC activation. These signals rapidly inhibit the StAR protein, halting steroidogenesis, and subsequently activate intrinsic and extrinsic apoptotic pathways, leading to the structural demise of the corpus luteum.

For drug development professionals, a deep understanding of this pathway is paramount. PGF2α analogues are widely used in veterinary medicine to synchronize estrous cycles.[18] Conversely, the development of potent and specific FP receptor antagonists or inhibitors of downstream signaling molecules (e.g., PKC isoforms) could offer therapeutic avenues for preventing premature luteolysis and treating luteal phase defects, thereby enhancing fertility in both humans and animals. Further research into the cross-talk between PGF2α signaling and other luteotropic and luteolytic factors will continue to uncover novel targets for pharmacological intervention.

References

- 1. Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy [frontiersin.org]

- 4. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 5. pure.psu.edu [pure.psu.edu]